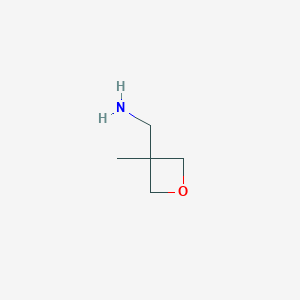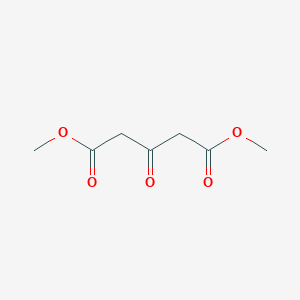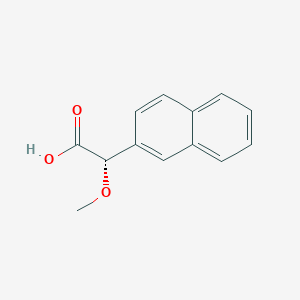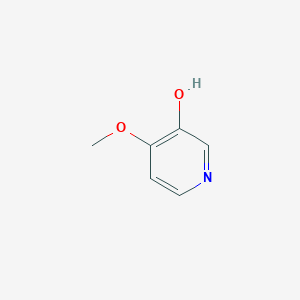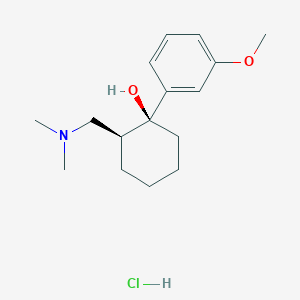
2-(4-Hydroxyethoxyphenyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyethoxyphenyl)propionic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and fever reduction. It was first synthesized in the 1960s and has since become one of the most widely used drugs in the world. In
Mecanismo De Acción
Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting COX enzymes, 2-(4-Hydroxyethoxyphenyl)propionic acid reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
Ibuprofen has been shown to have a number of biochemical and physiological effects. It reduces inflammation by inhibiting the production of prostaglandins. It also reduces pain and fever by blocking the transmission of pain signals to the brain. In addition, 2-(4-Hydroxyethoxyphenyl)propionic acid has been shown to have antioxidant properties, which may contribute to its potential in the treatment of Alzheimer's disease and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-Hydroxyethoxyphenyl)propionic acid in lab experiments is its widespread availability and low cost. It is also relatively easy to synthesize and can be produced on a large scale. However, one limitation of 2-(4-Hydroxyethoxyphenyl)propionic acid is its non-specificity. It inhibits both COX-1 and COX-2 enzymes, which can lead to unwanted side effects such as gastrointestinal bleeding and renal toxicity.
Direcciones Futuras
There are many potential future directions for research on 2-(4-Hydroxyethoxyphenyl)propionic acid. One area of interest is its potential in the treatment of Alzheimer's disease. Studies have shown that 2-(4-Hydroxyethoxyphenyl)propionic acid may reduce the risk of developing Alzheimer's disease and may also slow the progression of the disease. Another area of interest is its potential in the treatment of cancer. Studies have shown that 2-(4-Hydroxyethoxyphenyl)propionic acid may inhibit the growth of cancer cells and may also enhance the effectiveness of chemotherapy drugs. Additionally, research on the development of more specific COX inhibitors may lead to the development of safer and more effective anti-inflammatory drugs.
Métodos De Síntesis
The synthesis method of 2-(4-Hydroxyethoxyphenyl)propionic acid involves the condensation of 4-isobutylphenol with ethyl chloroacetate to form 4-isobutylphenyl ethylacetate. This intermediate is then hydrolyzed with sodium hydroxide to form 2-(4-Hydroxyethoxyphenyl)propionic acid. The process is relatively simple and can be performed on a large scale.
Aplicaciones Científicas De Investigación
Ibuprofen has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as arthritis, menstrual cramps, and headaches. In addition, 2-(4-Hydroxyethoxyphenyl)propionic acid has been shown to have potential in the treatment of Alzheimer's disease, cancer, and cystic fibrosis.
Propiedades
Número CAS |
144236-88-4 |
|---|---|
Nombre del producto |
2-(4-Hydroxyethoxyphenyl)propionic acid |
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxyethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-8(11(13)14)9-2-4-10(5-3-9)15-7-6-12/h2-5,8,12H,6-7H2,1H3,(H,13,14) |
Clave InChI |
OULXIEDQQFKLQT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OCCO)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)OCCO)C(=O)O |
Sinónimos |
2-(4-hydroxyethoxyphenyl)propionic acid 4-HEPA-PrOH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





